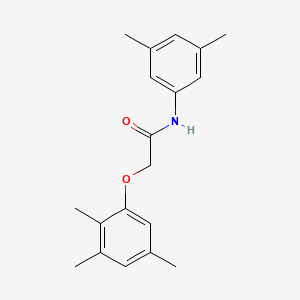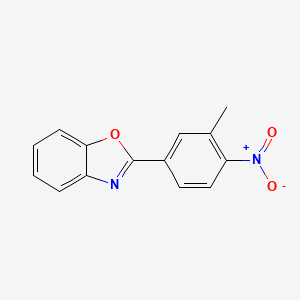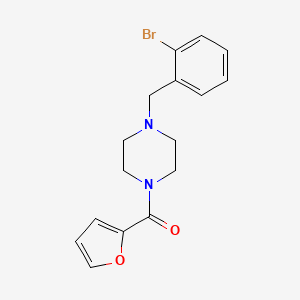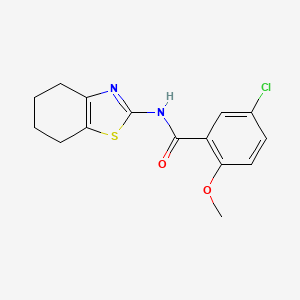![molecular formula C14H19NO3S B5738230 methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPT is a thiophene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is thought to exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK signaling pathways. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel pain medications. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a convenient compound for use in research studies. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied and its biological activities are well-characterized, making it a valuable tool for investigating various biological pathways. However, there are also some limitations to using methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in lab experiments. For example, its potency and efficacy may vary depending on the specific cell type or experimental conditions used.
Direcciones Futuras
There are several future directions for research on methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. One potential area of investigation is the development of novel anticancer agents based on the structure of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate and its effects on various signaling pathways. Finally, there is a need for further studies to investigate the safety and efficacy of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in preclinical and clinical trials.
Métodos De Síntesis
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with methyl thioglycolate, followed by the addition of 2-bromo-3-nitrothiophene. Alternatively, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a one-pot reaction of 3-cyclopentylpropanoic acid, methyl thioglycolate, and 2-bromo-3-nitrothiophene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Propiedades
IUPAC Name |
methyl 3-(3-cyclopentylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-14(17)13-11(8-9-19-13)15-12(16)7-6-10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCJJKGXZYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)